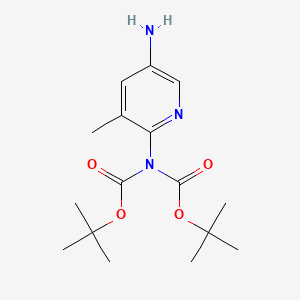![molecular formula C18H17FIN3O3 B13901690 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring, a fluoro substituent, and an isoquinoline core. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.
Méthodes De Préparation
The synthesis of 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluoro and ethyl substituents. The isoquinoline core is then constructed, and the final steps involve the introduction of the methoxy and iodo groups, as well as the carbonitrile functionality. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential as a drug candidate due to its ability to inhibit specific enzymes or receptors, which could lead to therapeutic applications.
Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in this mechanism can vary depending on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile stands out due to its unique combination of structural features. Similar compounds may include other isoquinoline derivatives or pyrrolidine-containing molecules, but the specific arrangement of substituents in this compound gives it distinct properties and potential applications. Some similar compounds include:
- 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide
- 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxylate
These compounds share some structural similarities but differ in specific functional groups, which can lead to variations in their biological activity and applications.
Propriétés
Formule moléculaire |
C18H17FIN3O3 |
|---|---|
Poids moléculaire |
469.2 g/mol |
Nom IUPAC |
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H17FIN3O3/c1-3-10-14(23-17(24)16(10)19)8-26-18-12-5-15(25-2)9(6-21)4-11(12)13(20)7-22-18/h4-5,7,10,14,16H,3,8H2,1-2H3,(H,23,24)/t10-,14+,16-/m0/s1 |
Clé InChI |
LHUKSNPBZHHWSK-JJMVLAAESA-N |
SMILES isomérique |
CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=C2C=C(C(=C3)C#N)OC)I |
SMILES canonique |
CCC1C(NC(=O)C1F)COC2=NC=C(C3=C2C=C(C(=C3)C#N)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



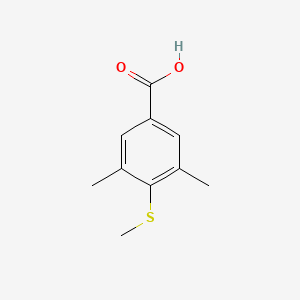

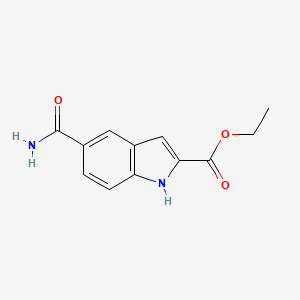


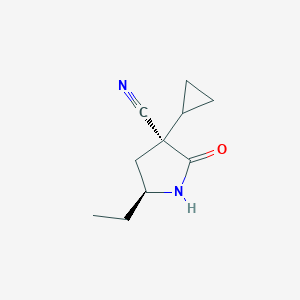
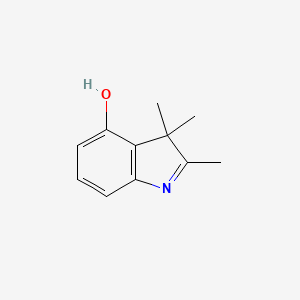

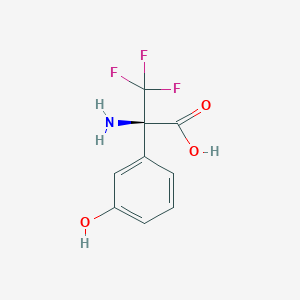


![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
